molecular formula C21H19N5O3 B11073772 1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea

1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea

Cat. No.: B11073772
M. Wt: 389.4 g/mol
InChI Key: VNIFLQVLJVJFRL-UHFFFAOYSA-N
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Description

N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including UV stabilization and corrosion inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-hydroxy-5-methylphenyl isocyanate with 2H-1,2,3-benzotriazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: Investigated for its potential antioxidant properties and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of corrosion inhibitors for metals and alloys.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can chelate metal ions, thereby inhibiting metal-catalyzed oxidative processes. Additionally, the compound can scavenge free radicals, providing antioxidant protection .

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV stabilizing properties.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used as a UV absorber in plastics and coatings.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with enhanced photostability.

Uniqueness

N-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-N’-(4-methoxyphenyl)urea stands out due to its unique combination of UV stabilization, antioxidant properties, and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

1-[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H19N5O3/c1-13-11-18(23-21(28)22-14-7-9-15(29-2)10-8-14)20(27)19(12-13)26-24-16-5-3-4-6-17(16)25-26/h3-12,27H,1-2H3,(H2,22,23,28)

InChI Key

VNIFLQVLJVJFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)NC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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